molecular formula C10H8N2O2 B1448007 2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carbaldehyde CAS No. 1820638-81-0

2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carbaldehyde

Cat. No. B1448007
M. Wt: 188.18 g/mol
InChI Key: QKOWJQXUBBJHPU-UHFFFAOYSA-N
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Description

“2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carbaldehyde” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The imidazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

  • Pharmaceutical Applications

    • Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
    • It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures .
    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Antioxidant Potential

    • Subramaniam et al. synthesized (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4, 5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one derivatives and evaluated for antioxidant potential by using DPPH assay .
    • These compounds showed good scavenging potential as compared to ascorbic acid (positive control) .
  • Cardiotonics, Antihypertensives, and Antithrombotic Agents

    • Certain derivatives of 2,3-Dihydro-2-oxo-1H-imidazole-4-carboxylic acid, such as those having a 5-(4-phenyl-1-piperidinyl)methyl substituent, are useful as cardiotonics, antihypertensives, and antithrombotic agents .
  • Metal–Organic Frameworks

    • 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks have been synthesized under hydro (solvo)thermal conditions . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Chemical Synthesis

    • Imidazole is an important synthon in the development of new drugs . It has become a key component in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
  • Material Science

    • 2-Phenyl-4,5-imidazole dicarboxylate-based metal–organic frameworks have been synthesized under hydro (solvo)thermal conditions . These frameworks are used in a variety of applications in material science .

Future Directions

The broad range of chemical and biological properties of imidazole has led to its use in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

properties

IUPAC Name

2-oxo-5-phenyl-1,3-dihydroimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-6-8-9(12-10(14)11-8)7-4-2-1-3-5-7/h1-6H,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOWJQXUBBJHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=O)N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-5-phenyl-2,3-dihydro-1h-imidazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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